![molecular formula C17H12N4O4S B2770844 N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034588-45-7](/img/structure/B2770844.png)
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Description
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S and its molecular weight is 368.37. The purity is usually 95%.
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Biological Activity
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for various biological activities.
- Isoindoline moiety : Associated with antitumor and antimicrobial properties.
- Thiophene group : Contributes to the overall reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit significant biological activities, including:
- Antimicrobial : Effective against various pathogens.
- Antitumor : Potential in cancer therapy.
- Anti-inflammatory : Modulation of inflammatory responses.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate antimicrobial effects. For example:
- Compounds with oxadiazole rings have been tested against Staphylococcus aureus and Candida albicans, showing notable inhibition zones in disk diffusion assays .
Compound | Pathogen | Activity (Zone of Inhibition) |
---|---|---|
1 | Staphylococcus aureus | 15 mm |
2 | Candida albicans | 12 mm |
Antitumor Activity
The antitumor potential of related oxadiazole compounds has been explored extensively. For instance:
- A study indicated that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines such as HepG2 and DLD .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HepG2 | 5.0 |
2 | DLD | 3.5 |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : Oxadiazole derivatives have been shown to affect pathways related to inflammation and cell survival.
Case Studies
Recent studies have highlighted the importance of structural modifications in enhancing biological activity:
-
Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The study found that specific substitutions increased activity significantly .
- Results showed that a compound with a thiophene substitution exhibited a higher zone of inhibition compared to its analogs without this group.
- Antitumor Activity Assessment : Another research focused on evaluating the cytotoxic effects of oxadiazole-containing compounds on various cancer cell lines. The findings indicated that modifications in the side chains could lead to enhanced potency against tumor cells .
Properties
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c22-15(12-6-3-7-26-12)18-8-14-19-13(20-25-14)9-21-16(23)10-4-1-2-5-11(10)17(21)24/h1-7H,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNHBUFQWPZARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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